PNU-145156E

描述

属性

CAS 编号 |

136714-83-5 |

|---|---|

分子式 |

C45H40N10O17S4 |

分子量 |

1121.1 g/mol |

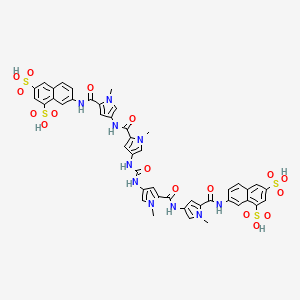

IUPAC 名称 |

7-[[4-[[4-[[5-[[5-[(6,8-disulfonaphthalen-2-yl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoylamino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C45H40N10O17S4/c1-52-19-27(13-35(52)41(56)46-25-7-5-23-9-31(73(61,62)63)17-39(33(23)11-25)75(67,68)69)48-43(58)37-15-29(21-54(37)3)50-45(60)51-30-16-38(55(4)22-30)44(59)49-28-14-36(53(2)20-28)42(57)47-26-8-6-24-10-32(74(64,65)66)18-40(34(24)12-26)76(70,71)72/h5-22H,1-4H3,(H,46,56)(H,47,57)(H,48,58)(H,49,59)(H2,50,51,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72) |

InChI 键 |

WQHXQLSSMJYNOJ-UHFFFAOYSA-N |

规范 SMILES |

CN1C=C(C=C1C(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CN4C)NC(=O)NC5=CN(C(=C5)C(=O)NC6=CN(C(=C6)C(=O)NC7=CC8=C(C=C(C=C8C=C7)S(=O)(=O)O)S(=O)(=O)O)C)C |

产品来源 |

United States |

Foundational & Exploratory

PNU-145156E: An In-Depth Technical Guide on its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a synthetic, non-cytotoxic small molecule that exhibits potent anti-angiogenic and antitumor properties. As a sulfonated derivative of distamycin A, its primary mechanism of action lies in its ability to form a stable, yet reversible, complex with heparin-binding growth factors, most notably basic fibroblast growth factor (bFGF). This interaction sterically hinders the growth factor from binding to its cognate receptor on endothelial cells, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and new blood vessel formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, in vitro and in vivo efficacy, and detailed experimental protocols for key assays.

Core Mechanism of Action: Growth Factor Sequestration

This compound functions as a molecular "trap" for pro-angiogenic heparin-binding growth factors. By forming a direct, non-covalent complex with these factors in the extracellular matrix, it effectively sequesters them, preventing their interaction with high-affinity cell surface receptors. This disruption of the growth factor-receptor signaling axis is the cornerstone of its anti-angiogenic effects.

The interaction between this compound and bFGF has been characterized using various biophysical techniques. Time-resolved fluorescence anisotropy and quantitative high-performance affinity chromatography have established a 1:1 stoichiometry for the complex.

Below is a diagram illustrating the core mechanism of this compound.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to bFGF | ~150 nM | Time-Resolved Fluorescence Anisotropy & Affinity Chromatography | [1] |

| In Vivo Antitumor Activity | Active | M5076 murine reticulosarcoma, MXT and S180 fibrosarcoma models | [2] |

| Maximum Tolerated Dose (Phase I) | 1050 mg/m² | Intravenous administration every 6 weeks |

Experimental Protocols

bFGF Binding Assay (Affinity Chromatography)

This protocol outlines a method to determine the binding affinity of this compound to bFGF using affinity chromatography.

Materials:

-

Recombinant human bFGF

-

This compound

-

CNBr-activated Sepharose 4B

-

Coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (1 M ethanolamine, pH 8.0)

-

Wash buffer (0.1 M acetate buffer, 0.5 M NaCl, pH 4.0, and 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

-

Equilibration/Wash Buffer (Phosphate-buffered saline, PBS)

-

Elution buffer (e.g., high salt concentration or pH shift)

-

HPLC system with a UV detector

Procedure:

-

Immobilization of bFGF:

-

Swell and wash the CNBr-activated Sepharose 4B resin with 1 mM HCl.

-

Dissolve recombinant human bFGF in coupling buffer.

-

Mix the bFGF solution with the washed resin and incubate overnight at 4°C with gentle agitation.

-

Block any remaining active groups on the resin by incubating with blocking buffer for 2 hours at room temperature.

-

Wash the resin with alternating cycles of wash buffer at low and high pH to remove non-covalently bound protein.

-

Pack the bFGF-coupled resin into an HPLC column.

-

-

Affinity Chromatography:

-

Equilibrate the bFGF column with PBS at a constant flow rate.

-

Inject a known concentration of this compound onto the column.

-

Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

-

The retention time of this compound is directly proportional to its affinity for the immobilized bFGF.

-

To determine the dissociation constant (Kd), perform competition experiments by co-injecting this compound with varying concentrations of a known bFGF ligand or by analyzing the shape of the elution peak at different this compound concentrations.

-

Endothelial Cell Proliferation Assay

This protocol describes a method to assess the inhibitory effect of this compound on bFGF-induced endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM) supplemented with growth factors

-

Basal medium (EGM without growth factors)

-

Recombinant human bFGF

-

This compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed HUVECs into 96-well plates at a density of 5,000 cells/well in complete EGM and allow them to adhere overnight.

-

-

Starvation:

-

Aspirate the complete medium and replace it with basal medium. Incubate the cells for 24 hours to synchronize them in a quiescent state.

-

-

Treatment:

-

Prepare serial dilutions of this compound in basal medium.

-

Prepare a solution of bFGF in basal medium at a concentration known to induce robust proliferation (e.g., 10 ng/mL).

-

Pre-incubate the this compound dilutions with the bFGF solution for 1 hour at 37°C to allow complex formation.

-

Add the this compound/bFGF mixtures to the starved HUVECs. Include controls for basal medium alone, bFGF alone, and this compound alone.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Proliferation Assessment:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the bFGF-only control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

-

In Vivo Antitumor Efficacy in M5076 Murine Reticulosarcoma Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound.

Materials:

-

M5076 murine reticulosarcoma cells

-

Female C57BL/6 mice (6-8 weeks old)

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Tumor Cell Implantation:

-

Harvest M5076 cells from culture and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound intravenously at a predetermined dose and schedule. The control group receives an equivalent volume of the vehicle.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

-

Endpoint:

-

The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive morbidity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for markers of angiogenesis).

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups.

-

Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the antitumor effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Conclusion

This compound represents a targeted anti-angiogenic agent with a well-defined mechanism of action. Its ability to sequester heparin-binding growth factors, particularly bFGF, provides a clear rationale for its antitumor effects observed in preclinical models. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this and similar compounds for therapeutic applications in oncology and other angiogenesis-dependent diseases. The potentiation of cytotoxic drug efficacy without an increase in toxicity further highlights its potential as a valuable component of combination cancer therapies.

References

An In-depth Technical Guide to PNU-145156E (Formerly FCE 26644): A Novel Growth Factor-Complexing Anti-Angiogenic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, formerly known as FCE 26644, is a synthetic, non-cytotoxic molecule that represents a unique class of anti-cancer agents. Its mechanism of action is centered on the formation of a reversible complex with key angiogenic growth factors, thereby inhibiting their ability to promote neovascularization, a critical process for solid tumor growth and metastasis. This technical guide provides a comprehensive overview of this compound, summarizing its preclinical anti-tumor activity, pharmacokinetic profile from a Phase I clinical trial, and detailed methodologies of key experimental studies. The information is presented to facilitate further research and development of this and similar growth factor-complexing molecules.

Introduction

This compound is a sulfonated derivative of distamycin A. Unlike traditional cytotoxic chemotherapies, this compound exerts its anti-tumor effects by targeting the tumor microenvironment. It specifically complexes with growth factors such as basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF), preventing their interaction with their respective cell surface receptors.[1] This mode of action leads to the inhibition of angiogenesis, the formation of new blood vessels, which is essential for supplying nutrients and oxygen to growing tumors.[1] Preclinical studies have demonstrated its efficacy in various murine tumor models, both as a standalone agent and in combination with conventional cytotoxic drugs, without a concomitant increase in toxicity.[2] A Phase I clinical trial has established its safety profile and pharmacokinetic parameters in patients with solid tumors.

Mechanism of Action

The primary mechanism of action of this compound is the sequestration of pro-angiogenic growth factors. By forming a stable, yet reversible, complex with molecules like bFGF, this compound effectively reduces the concentration of these factors available to bind to and activate their receptors on endothelial cells. This disruption of growth factor signaling inhibits endothelial cell proliferation and migration, key steps in the angiogenic cascade.

Preclinical Antitumor Activity

This compound has demonstrated significant anti-tumor activity in a range of preclinical murine tumor models. Its efficacy has been observed against solid tumors that are dependent on angiogenesis for growth.

Single-Agent Activity

| Tumor Model | Treatment Schedule | Key Findings |

| M5076 Reticulosarcoma | Not specified | Inhibition of tumor growth |

| MXT Fibrosarcoma | Not specified | Inhibition of tumor growth |

| S180 Fibrosarcoma | Not specified | Inhibition of tumor growth |

| B16F10 Melanoma | Not specified | Inactive |

Table 1: Summary of Single-Agent Preclinical Antitumor Activity of this compound.[1]

Combination Therapy

Studies have shown that this compound can potentiate the anti-tumor efficacy of cytotoxic drugs without increasing their toxicity.

| Tumor Model | Combination Agent | Key Findings |

| M5076 Reticulosarcoma | Doxorubicin | Significantly increased antitumor activity |

| M5076 Reticulosarcoma | Cyclophosphamide | Significantly increased antitumor activity; no enhanced myelotoxicity |

| M5076 Reticulosarcoma | Methoxymorpholinyldoxorubicin | Significantly increased antitumor activity |

| M5076 Reticulosarcoma | 9-aminocamptothecin | Significantly increased antitumor activity |

Table 2: Preclinical Antitumor Activity of this compound in Combination with Cytotoxic Agents.[2]

Phase I Clinical Trial and Pharmacokinetics

A Phase I clinical study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound in patients with solid tumors.

Study Design and Results

| Parameter | Value |

| Number of Patients | 29 |

| Dosing Schedule | Intravenous administration every 6 weeks |

| Dose Levels | 100-1050 mg/m² |

| Maximum Tolerated Dose (MTD) | 1050 mg/m² |

| Dose-Limiting Toxicities (DLTs) | Thrombophlebitis, pulmonary embolism, grade 3 dyspnea |

| Objective Tumor Responses | None observed |

| Disease Stabilization | Achieved in four patients |

Table 3: Summary of Phase I Clinical Trial Results for this compound.

Pharmacokinetic Parameters

This compound exhibited a triexponential decay from circulation.

| Pharmacokinetic Parameter | Value |

| Terminal Half-life (t½) | Approximately 1 month |

Table 4: Key Pharmacokinetic Parameter of this compound from Phase I Clinical Trial.

Detailed Experimental Protocols

In Vivo Murine Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with cytotoxic agents, in murine solid tumor models.

Animal Model: Female C57BL/6 x DBA/2 F1 (BDF1) mice.

Tumor Cell Line: M5076 murine reticulosarcoma cells.

Procedure:

-

M5076 tumor fragments (approximately 20-30 mg) are implanted subcutaneously into the flank of the mice.

-

Treatment is initiated when tumors reach a palpable size.

-

This compound is administered intravenously (i.v.) at its optimal dose.

-

For combination studies, cytotoxic agents (e.g., doxorubicin, cyclophosphamide) are administered at their respective optimal doses and schedules.

-

Tumor growth is monitored by measuring tumor diameters with a caliper. Tumor volume is calculated using the formula: (length x width²)/2.

-

The efficacy of the treatment is assessed by comparing the tumor growth in treated groups to the control group.

-

Toxicity is monitored by recording body weight changes and observing the general health of the animals.

In Vitro Cytotoxicity Assay

Objective: To determine if this compound modulates the cytotoxic activity of other anti-cancer drugs in vitro.

Cell Line: M5076 murine reticulosarcoma cells.

Procedure:

-

M5076 cells are seeded in 96-well plates and allowed to adhere.

-

Cells are exposed to various concentrations of the cytotoxic drug (e.g., doxorubicin) in the presence or absence of a fixed concentration of this compound.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.

-

The IC50 (concentration of drug that inhibits cell growth by 50%) is calculated for the cytotoxic drug alone and in combination with this compound.

-

The results are analyzed to determine if this compound enhances the cytotoxicity of the other agent.

Chick Chorioallantoic Membrane (CAM) Assay

Objective: To assess the anti-angiogenic activity of this compound in vivo.

Model: Fertilized chicken eggs.

Procedure:

-

Fertilized chicken eggs are incubated for 3-4 days.

-

A small window is made in the shell to expose the chorioallantoic membrane (CAM).

-

A carrier substance (e.g., a sterile filter paper disc or a slow-release pellet) containing this compound is placed on the CAM.

-

The eggs are re-sealed and incubated for a further 2-3 days.

-

The CAM is then examined under a stereomicroscope to assess the degree of vascularization in the area surrounding the implant.

-

Inhibition of angiogenesis is determined by a reduction in the number and density of blood vessels compared to a control implant.

Signaling Pathways and Logical Relationships

The inhibitory effect of this compound on angiogenesis is a direct consequence of its ability to sequester growth factors, thereby preventing the activation of downstream signaling pathways in endothelial cells.

Conclusion

This compound is a novel anti-angiogenic agent with a distinct mechanism of action that involves the direct complexation with pro-angiogenic growth factors. Preclinical studies have demonstrated its anti-tumor efficacy, particularly in combination with cytotoxic agents, without exacerbating toxicity. The Phase I clinical trial has provided valuable information on its safety and pharmacokinetic profile in humans. The detailed experimental protocols provided in this guide serve as a resource for researchers interested in further investigating the therapeutic potential of this compound and other molecules in its class. Further studies are warranted to explore its efficacy in specific tumor types and in combination with other targeted therapies.

References

- 1. Anti-Tumor Activity of a Novel HS-Mimetic-Vascular Endothelial Growth Factor Binding Small Molecule | PLOS One [journals.plos.org]

- 2. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

PNU-145156E: A Technical Guide to a Growth Factor Complexing Molecule for Anti-Angiogenic Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E is a synthetic, non-cytotoxic small molecule that demonstrates anti-angiogenic and anti-tumor properties through its unique mechanism of complexing with heparin-binding growth factors.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, quantitative binding affinities, and detailed experimental protocols. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of growth factor sequestration as an anti-cancer strategy.

Introduction

This compound, also known as FCE 26644, is a naphthalene sulfonic distamycin A derivative.[4] It emerged from a class of compounds designed to inhibit neo-angiogenesis, the formation of new blood vessels, which is a critical process for solid tumor growth and metastasis.[4][5] Unlike traditional cytotoxic agents, this compound exerts its anti-tumor effects by forming a reversible complex with pro-angiogenic growth factors, thereby preventing their interaction with their cognate receptors on endothelial cells.[1][2][3] The primary target of this compound is basic fibroblast growth factor (bFGF), a potent inducer of endothelial cell proliferation and migration.[4][5] Additionally, evidence suggests that this compound may also exhibit activity against other growth factors, such as insulin-like growth factor-1 (IGF-1).

This guide will delve into the molecular interactions, biological effects, and the experimental methodologies used to characterize this compound, providing a foundational resource for further research and development.

Mechanism of Action

The principal mechanism of action of this compound is the direct binding to and sequestration of heparin-binding growth factors, most notably bFGF.[4][5] This interaction is characterized by the following key features:

-

Reversible Complex Formation: this compound forms a tight yet reversible complex with bFGF.[4]

-

Stoichiometry: The binding stoichiometry between this compound and bFGF is 1:1.[4]

-

Nature of Interaction: The forces stabilizing the complex are primarily electrostatic and hydrophobic in nature, with a lesser contribution from hydrogen bonding.[4]

-

Functional Consequence: By binding to bFGF, this compound induces conformational changes in the growth factor, which hinders its interaction with heparin and prevents the biologically effective dimerization required for receptor activation.[6] This, in turn, inhibits the bFGF-induced signaling cascade that leads to endothelial cell proliferation and migration.

In addition to its well-documented effects on bFGF, this compound has also been reported to possess anti-insulin-like growth factor-1 (IGF-1) activity. The IGF-1 signaling pathway is also implicated in tumor growth and survival.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for this compound.

Table 1: Binding Affinity of this compound for Basic Fibroblast Growth Factor (bFGF)

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 145 nM | Picosecond Time-Resolved Fluorescence Emission | [4] |

| Dissociation Constant (Kd) | 174 nM | Time-Resolved Anisotropy | [4] |

| Dissociation Constant (Kd) | 150 nM | Quantitative High-Performance Affinity Chromatography | [4] |

Table 2: In Vitro Cellular Activity of this compound

| Assay | Target | Effect | IC50 | Cell Line | Reference |

| Endothelial Cell Proliferation (bFGF-induced) | bFGF Signaling | Inhibition of proliferation | Not Reported | Not Specified | [7] |

| Endothelial Cell Motility (bFGF-induced) | bFGF Signaling | Inhibition of motility | Not Reported | Not Specified | [7] |

| Anti-IGF-1 Activity | IGF-1 Signaling | Inhibition of IGF-1 activity | Not Reported | NSCLC cell lines |

Table 3: Phase I Clinical Trial Summary of this compound

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 1050 mg/m² | [8] |

| Dose-Limiting Toxicities | Thrombophlebitis, pulmonary embolism, grade 3 dyspnea | [8] |

| Antitumor Activity | No objective tumor responses observed; disease stabilization in 4 patients (2 NSCLC, 1 mesothelioma, 1 renal cell carcinoma) | [8] |

| Effect on Serum bFGF | No significant change in serum bFGF levels | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

bFGF Binding Affinity Measurement

4.1.1. Picosecond Time-Resolved Fluorescence Emission and Anisotropy

This method is employed to determine the binding affinity and stoichiometry of this compound to bFGF in solution.

-

Principle: The fluorescence lifetime of this compound changes upon binding to bFGF. By titrating this compound with increasing concentrations of bFGF and measuring the corresponding changes in fluorescence lifetime, a binding isotherm can be generated to calculate the dissociation constant (Kd). Time-resolved anisotropy measures the rotational correlation time of the complex, which can be used to determine the size and stoichiometry of the complex.[4]

-

Protocol Outline:

-

Prepare solutions of this compound at a fixed concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a series of solutions containing a fixed concentration of this compound and increasing concentrations of human recombinant bFGF.

-

Excite the samples with a picosecond pulsed laser at the appropriate wavelength for this compound.

-

Measure the time-resolved fluorescence decay using a time-correlated single-photon counting (TCSPC) system.

-

For anisotropy measurements, use vertically polarized excitation light and measure the parallel and perpendicular components of the fluorescence emission.

-

Analyze the fluorescence decay data to determine the fluorescence lifetime at each bFGF concentration.

-

Fit the binding isotherm (change in lifetime vs. bFGF concentration) to a suitable binding model using non-linear least-squares analysis to determine the Kd.

-

Analyze the anisotropy decay to calculate the rotational correlation time and determine the stoichiometry of the complex.

-

4.1.2. Quantitative High-Performance Affinity Chromatography (HPAC)

HPAC is utilized as an independent method to verify the binding affinity of this compound to bFGF.

-

Principle: bFGF is immobilized on a chromatography column. A known amount of this compound is injected onto the column, and its retention time is measured. The retention time is directly related to the affinity of this compound for the immobilized bFGF.

-

Protocol Outline:

-

Covalently immobilize human recombinant bFGF onto a suitable HPLC column matrix (e.g., silica-based support with an appropriate linker).

-

Equilibrate the column with a mobile phase (e.g., phosphate buffer at a physiological pH).

-

Inject a small, known amount of this compound onto the column.

-

Monitor the elution of this compound using a UV-Vis detector at its maximum absorbance wavelength.

-

Determine the retention time of this compound.

-

The dissociation constant (Kd) can be calculated from the retention factor, which is determined from the retention time of this compound and a non-retained marker.

-

In Vitro Angiogenesis Assays

4.2.1. Endothelial Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit bFGF-induced endothelial cell proliferation.

-

Principle: Endothelial cells are stimulated to proliferate with bFGF in the presence or absence of this compound. Cell proliferation is quantified using methods such as MTT assay or BrdU incorporation.

-

Protocol Outline (using HUVECs):

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.[9]

-

Allow the cells to adhere overnight.

-

Starve the cells in a serum-free or low-serum medium for 4-6 hours.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a predetermined optimal concentration of bFGF (e.g., 10 ng/mL). Include control wells with no treatment, bFGF alone, and this compound alone.

-

Incubate the plates for 48-72 hours.

-

Quantify cell proliferation using an MTT assay. Add MTT reagent to each well, incubate for 4 hours, and then solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.

-

4.2.2. Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on bFGF-induced endothelial cell migration.

-

Principle: Endothelial cells are placed in the upper chamber of a Transwell insert with a porous membrane. A chemoattractant (bFGF) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

-

Protocol Outline (using bEnd.3 cells):

-

Coat the underside of the Transwell inserts (8 µm pore size) with a suitable extracellular matrix protein (e.g., fibronectin or gelatin).

-

Seed murine brain endothelial cells (bEnd.3) in the upper chamber of the Transwell inserts in a serum-free medium.[6][10][11]

-

Add bFGF (e.g., 20 ng/mL) to the lower chamber as a chemoattractant.

-

Add various concentrations of this compound to both the upper and lower chambers to ensure a stable concentration gradient is not formed, but rather a uniform inhibition is tested.

-

Incubate for 4-6 hours to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

Calculate the percentage of inhibition of migration and determine the IC50 value.

-

In Vivo Angiogenesis Models

4.3.1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis and anti-angiogenic compounds.

-

Principle: Fertilized chicken eggs are incubated to allow the development of the chorioallantoic membrane, a highly vascularized extraembryonic membrane. A test substance is applied to the CAM, and its effect on blood vessel formation is observed.

-

Protocol Outline:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

On day 8 or 9, place a sterile filter paper disc or a carrier of choice (e.g., a methylcellulose disc) containing bFGF and different concentrations of this compound onto the CAM.

-

Seal the window and continue incubation for another 48-72 hours.

-

Observe and photograph the CAM under a stereomicroscope.

-

Quantify the angiogenic response by counting the number of blood vessel branch points within the area of the disc or by using image analysis software to measure vessel density.

-

4.3.2. Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel containing angiogenic factors.

-

Principle: Matrigel, a basement membrane extract, is mixed with an angiogenic stimulus (bFGF) and injected subcutaneously into mice. The Matrigel solidifies, and host endothelial cells invade the plug and form new blood vessels. The extent of angiogenesis is quantified.

-

Protocol Outline:

-

Thaw Matrigel on ice.

-

Mix Matrigel with bFGF (e.g., 100-200 ng/mL) and heparin.

-

In the treatment groups, add various concentrations of this compound to the Matrigel mixture.

-

Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of mice (e.g., C57BL/6).

-

After 7-14 days, excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plugs using a Drabkin's reagent-based assay as an index of blood vessel formation.

-

Histological analysis: Fix, embed, and section the plugs. Stain with an endothelial cell marker (e.g., CD31) and quantify the microvessel density.

-

-

Mandatory Visualizations

Signaling Pathways

References

- 1. Akt1 in Endothelial Cell and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vegfa signals through ERK to promote angiogenesis, but not artery differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promocell.com [promocell.com]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.plos.org [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. IGF‐1 promotes angiogenesis in endothelial cells/adipose‐derived stem cells co‐culture system with activation of PI3K/Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

PNU-145156E: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a synthetic, polysulfonated derivative of distamycin A with potent anti-angiogenic properties. This technical guide provides an in-depth overview of the core mechanism of action, preclinical efficacy, and clinical evaluation of this compound as an inhibitor of angiogenesis. The primary mechanism of this compound involves the direct sequestration of pro-angiogenic growth factors, most notably basic fibroblast growth factor (bFGF), thereby preventing their interaction with their cognate receptors on endothelial cells. This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved in the anti-angiogenic effects of this compound.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, progression, and metastasis. Solid tumors, to grow beyond a few millimeters in size, require an independent blood supply to provide oxygen and nutrients and to remove metabolic waste. This has made the inhibition of angiogenesis a key therapeutic strategy in oncology. This compound emerged as a promising anti-angiogenic agent due to its unique mechanism of action. Structurally similar to suramin, this compound is a polyanionic molecule designed to form complexes with various growth factors implicated in the neovascularization process.[1] Its primary target is basic fibroblast growth factor (bFGF), a potent mitogen for endothelial cells.[1][2]

Mechanism of Action: Sequestration of Pro-Angiogenic Growth Factors

The principal anti-angiogenic effect of this compound is mediated through its ability to bind to and sequester pro-angiogenic growth factors, with a particular affinity for bFGF.[1][2] This direct interaction prevents bFGF from binding to its high-affinity fibroblast growth factor receptors (FGFRs) on the surface of endothelial cells.[1] The binding of bFGF to FGFRs is a critical step in initiating the downstream signaling cascade that leads to endothelial cell proliferation, migration, and differentiation—all essential components of angiogenesis.

By forming a complex with bFGF, this compound effectively reduces the bioavailability of this key angiogenic stimulator in the tumor microenvironment. This sequestration disrupts the bFGF-FGFR signaling axis, thereby inhibiting the angiogenic switch required for tumor expansion.

Downstream Signaling Pathway Inhibition

The sequestration of bFGF by this compound prevents the dimerization and autophosphorylation of FGFRs, which in turn blocks the activation of major downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial for relaying the pro-angiogenic signal to the nucleus, leading to the transcription of genes involved in cell proliferation, survival, and migration.

Quantitative Data

Binding Affinity

This compound exhibits a high affinity for bFGF, a key parameter in its mechanism of action. The dissociation constant (Kd) for the this compound:bFGF complex has been determined using biophysical methods.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 145 - 174 nM | Picosecond time-resolved fluorescence emission and anisotropy | [3] |

In Vitro Anti-Angiogenic Activity

This compound has been shown to inhibit key processes in angiogenesis, including endothelial cell proliferation and migration, in a dose-dependent manner.

| Assay | Cell Type | Stimulant | Effect | IC50 | Reference |

| Proliferation | Bovine Aortic and Capillary Endothelial Cells | bFGF | Inhibition | Data not available | [1] |

| Motility | Endothelial Cells | bFGF | Inhibition | Data not available | [1] |

In Vivo Anti-Tumor and Anti-Angiogenic Activity

Preclinical studies in murine models have demonstrated the anti-tumor efficacy of this compound in various solid tumor types.

| Tumor Model | Host | Treatment Schedule | Tumor Growth Inhibition | Microvessel Density | Reference |

| M5076 Reticulosarcoma | Murine | Data not available | Significant | Data not available | [1][4] |

| MXT Fibrosarcoma | Murine | Data not available | Significant | Data not available | [1] |

| S180 Sarcoma (bFGF-producing) | Murine | Data not available | Significant | Data not available | [1] |

Experimental Protocols

bFGF Binding Assay (General Protocol)

Objective: To determine the binding affinity of this compound to bFGF.

Method: Picosecond time-resolved fluorescence emission and anisotropy.

-

A solution of this compound is prepared in a suitable buffer.

-

The intrinsic fluorescence of this compound is measured.

-

Increasing concentrations of recombinant human bFGF are titrated into the this compound solution.

-

Changes in the fluorescence lifetime and anisotropy of this compound upon binding to bFGF are monitored.

-

The data are fitted to a binding isotherm to calculate the dissociation constant (Kd).

Endothelial Cell Proliferation Assay (General Protocol)

Objective: To assess the effect of this compound on bFGF-induced endothelial cell proliferation.

Method: MTT or BrdU incorporation assay.

-

Endothelial cells (e.g., HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are serum-starved for 24 hours to synchronize their cell cycles.

-

Cells are pre-treated with various concentrations of this compound for a specified period.

-

bFGF is added to the wells to stimulate proliferation.

-

After a 48-72 hour incubation period, cell proliferation is quantified using an MTT or BrdU assay.

-

The IC50 value is calculated from the dose-response curve.

Endothelial Cell Migration Assay (General Protocol)

Objective: To evaluate the inhibitory effect of this compound on endothelial cell migration.

Method: Boyden chamber assay or wound healing (scratch) assay.

Boyden Chamber Assay:

-

The lower chamber of a Transwell insert is filled with media containing a chemoattractant (e.g., bFGF).

-

Endothelial cells, pre-treated with different concentrations of this compound, are seeded in the upper chamber.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

Wound Healing Assay:

-

A confluent monolayer of endothelial cells is "wounded" by creating a scratch with a pipette tip.

-

The cells are treated with various concentrations of this compound in the presence of bFGF.

-

The rate of wound closure is monitored and quantified over time using microscopy.

In Vivo Tumor Xenograft Model (General Protocol)

Objective: To determine the anti-tumor and anti-angiogenic efficacy of this compound in vivo.

Method: Subcutaneous tumor implantation in immunocompromised mice.

-

Tumor cells (e.g., M5076, MXT, or S180) are injected subcutaneously into the flank of immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

This compound is administered to the treatment group according to a defined dosing schedule.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors are excised, and microvessel density is quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31).

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effect of PNU-145156E on the bFGF Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E is a synthetic, polyanionic, polysulfonated derivative of distamycin A that has demonstrated anti-angiogenic and anti-tumor properties.[1] Its primary mechanism of action involves the direct modulation of the basic Fibroblast Growth Factor (bFGF) signaling pathway. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies associated with the effect of this compound on bFGF signaling.

Introduction to the bFGF Signaling Pathway

Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a potent mitogen and a key regulator of angiogenesis, cell proliferation, differentiation, and migration. The bFGF signaling cascade is initiated by the binding of bFGF to its high-affinity Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases. This interaction is critically dependent on the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors. The formation of a ternary complex between bFGF, FGFR, and HSPG leads to receptor dimerization, autophosphorylation of the intracellular kinase domains, and the subsequent activation of downstream signaling pathways.

The principal downstream cascades activated by bFGF include:

-

RAS-MAPK/ERK Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K-AKT Pathway: Crucial for cell survival and proliferation.

-

PLCγ Pathway: Regulates calcium signaling and protein kinase C (PKC) activation.

-

STAT Pathway: Involved in transcriptional regulation.

Dysregulation of the bFGF signaling pathway is implicated in various pathological conditions, including cancer, where it contributes to tumor growth and angiogenesis.

Mechanism of Action of this compound on bFGF Signaling

This compound exerts its inhibitory effect on the bFGF signaling pathway through a direct extracellular mechanism. It does not directly interact with the FGF receptors but instead targets the bFGF ligand itself.

Direct Binding to bFGF

This compound binds directly to bFGF in a tight yet reversible manner.[2][3] This interaction has been characterized with a 1:1 stoichiometry.[3] The binding is primarily driven by electrostatic and hydrophobic forces.[3]

Induction of Conformational Change and Destabilization

Upon binding to bFGF, this compound induces a conformational change in the growth factor.[2] This structural alteration renders the bFGF molecule less stable.[2]

Inhibition of Heparin Binding and Dimerization

The conformational changes induced by this compound are critical as they prevent the interaction of bFGF with heparin and heparan sulfate proteoglycans (HSPGs).[2] As HSPGs are essential co-factors for the stable binding of bFGF to its receptor, this inhibition is a key step in the mechanism of action of this compound. By preventing heparin binding, this compound effectively blocks the formation of the biologically active bFGF-FGFR-HSPG ternary complex and the subsequent dimerization of the growth factor.[2]

Inhibition of Receptor Binding and Downstream Signaling

By preventing the formation of the active signaling complex, this compound ultimately inhibits the binding of bFGF to its receptor, thereby blocking the activation of downstream intracellular signaling pathways such as the RAS-MAPK/ERK and PI3K-AKT cascades.[1] This leads to the inhibition of bFGF-induced cellular responses, most notably cell proliferation and motility.[1][4]

Quantitative Data

The following tables summarize the available quantitative data regarding the interaction of this compound with bFGF and its effect on bFGF-mediated cellular processes.

Table 1: Binding Affinity of this compound for bFGF

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 145 nM | Picosecond time-resolved fluorescence emission | [3] |

| Dissociation Constant (Kd) | 174 nM | Time-resolved anisotropy | [3] |

| Stoichiometry (this compound:bFGF) | 1:1 | Rotational correlation time | [3] |

Table 2: Effect of this compound on bFGF-Induced Cellular Responses

| Cellular Response | Effect of this compound | Cell Type | Quantitative Data (IC50) | Reference |

| Cell Proliferation | Inhibition | Endothelial cells | Not explicitly reported | [1][4] |

| Cell Motility | Inhibition | Endothelial cells | Not explicitly reported | [1] |

Note: While the inhibitory effect of this compound on bFGF-induced cell proliferation is documented, a specific IC50 value has not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on the bFGF signaling pathway.

bFGF-Induced Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the inhibitory effect of this compound on bFGF-induced cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Recombinant human bFGF

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM containing 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Serum Starvation: After 24 hours, aspirate the medium and wash the cells with PBS. Add 100 µL of serum-free EGM and incubate for another 24 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of this compound in serum-free EGM. Pre-incubate the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add bFGF to the wells to a final concentration of 10 ng/mL (or a predetermined optimal concentration). Include control wells with no bFGF and wells with bFGF but no this compound.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the bFGF-treated control. Plot the inhibition percentage against the this compound concentration to determine the IC50 value.

Western Blot Analysis of bFGF-Induced ERK Phosphorylation

This protocol is for determining the effect of this compound on the activation of the downstream ERK/MAPK pathway.

Materials:

-

HUVECs

-

EGM with 2% FBS

-

Recombinant human bFGF

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Serum Starvation: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Serum starve the cells in EGM with 0.5% FBS for 24 hours.

-

Treatment: Pre-treat the cells with the desired concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 10 ng/mL bFGF for 10-15 minutes.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL detection reagent and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal.

Heparin-bFGF Binding Inhibition Assay

This protocol is to confirm the ability of this compound to inhibit the binding of bFGF to heparin.

Materials:

-

Heparin-Sepharose beads or heparin-coated plates

-

Recombinant human bFGF

-

This compound

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-bFGF antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

Procedure:

-

Plate Coating (if using plates): Coat a 96-well plate with heparin overnight at 4°C. Wash and block the plate.

-

Inhibition Reaction: In separate tubes, pre-incubate a fixed concentration of bFGF with increasing concentrations of this compound for 1 hour at room temperature in binding buffer.

-

Binding to Heparin: Add the bFGF/PNU-145156E mixtures to the heparin-coated wells (or incubate with heparin-sepharose beads) and incubate for 2 hours at room temperature.

-

Washing: Wash the wells/beads thoroughly with wash buffer to remove unbound bFGF.

-

Detection:

-

Add the anti-bFGF primary antibody and incubate for 1 hour.

-

Wash and add the HRP-conjugated secondary antibody for 1 hour.

-

Wash and add the TMB substrate.

-

Stop the reaction with the stop solution.

-

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: A decrease in absorbance with increasing concentrations of this compound indicates inhibition of bFGF-heparin binding.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to PNU-145156E: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a synthetic sulfonated derivative of distamycin A. Unlike its parent compound, which primarily acts as a DNA minor groove binder, this compound exhibits its antitumor potential through a distinct mechanism of action: the inhibition of angiogenesis. This is achieved by complexing with key pro-angiogenic growth factors, notably basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF), thereby preventing their interaction with their respective cell surface receptors. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, biological activities, and the underlying structure-activity relationships. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this area.

Core Compound: this compound

This compound is a dimeric sulfonated distamycin A derivative. The core structure consists of two distamycin-like moieties linked by a central carbonyl group. Each moiety is characterized by N-methylpyrrole rings and is terminated with a naphthalenedisulfonic acid group. This high degree of sulfonation is crucial for its mechanism of action, conferring the ability to bind to the heparin-binding domains of growth factors like bFGF and PDGF.

Mechanism of Action: Inhibition of Angiogenesis

The primary antitumor mechanism of this compound and its close structural analogs is the inhibition of angiogenesis. This process is critical for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen.

This compound directly binds to pro-angiogenic growth factors, such as bFGF and PDGF, forming a stable complex. This sequestration prevents the growth factors from binding to their cognate receptors on the surface of endothelial cells, thereby inhibiting the downstream signaling cascades that lead to cell proliferation, migration, and the formation of new blood vessels.

Signaling Pathway of Growth Factor Inhibition by this compound

Caption: this compound sequesters growth factors, preventing receptor binding and subsequent pro-angiogenic signaling.

Structural Analogs and Derivatives: Quantitative Data

The biological activity of this compound and its analogs is primarily assessed by their ability to inhibit the binding of growth factors to their receptors and their effect on angiogenesis in relevant assays. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Inhibition of Growth Factor Binding by Sulfonated Distamycin A Derivatives

| Compound | Number of N-Methylpyrrole Rings | Number of Naphthalenesulfonic Acid Groups | bFGF Binding Inhibition ID50 (µM)[1] | PDGF beta Binding Inhibition ID50 (µM)[1] |

| This compound (FCE 26644) | 4 | 4 | 142 | 28 |

| FCE 27164 | 4 | 6 | Not Reported | Not Reported |

| FCE 26038 | 2 | 2 | 587 | 79 |

| FCE 26039 | 3 | 2 | 415 | 60 |

ID50 values were determined on Swiss 3T3 cells.

Table 2: Cytotoxicity of Distamycin Derivatives Against Human Cancer Cell Lines

| Compound | Structural Class | SNB-19 (Glioblastoma) IC50 (µM)[2] | A2780 (Ovarian) IC50 (µM)[2] | DU 145 (Prostate) IC50 (µM)[2] |

| FCE 24517 | Benzoyl Mustard Derivative | 0.01 - 0.1 | 0.01 - 0.1 | 0.01 - 0.1 |

| FCE 24561 | Epoxamido Derivative | 0.1 - 1.0 | 0.1 - 1.0 | 0.1 - 1.0 |

Note: While FCE 24517 and FCE 24561 are not sulfonated analogs, their data is included to represent the cytotoxic potential of the broader distamycin class. Sulfonated derivatives like this compound generally exhibit low direct cytotoxicity, with ID50 values greater than 60 µM on M5076 murine reticulosarcoma cells[1].

Experimental Protocols

General Synthesis of Sulfonated Distamycin A Derivatives

The synthesis of this compound and its analogs involves a multi-step process. A generalized workflow is presented below. For specific details, referral to the primary literature is recommended.

Caption: A generalized workflow for the synthesis of sulfonated distamycin A derivatives.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to assess the pro- or anti-angiogenic effects of compounds.

Materials:

-

Fertilized chicken eggs (day 3 of incubation)

-

Sterile phosphate-buffered saline (PBS)

-

Compound to be tested (e.g., this compound) dissolved in a suitable vehicle

-

Sterile filter paper discs or sponges

-

Egg incubator (37.5°C, 60-70% humidity)

-

Stereomicroscope

-

70% ethanol

Procedure:

-

Egg Preparation: On day 3 of incubation, carefully create a small window in the eggshell over the air sac to expose the CAM.

-

Compound Application: A sterile filter paper disc or sponge impregnated with the test compound (or vehicle control) is placed directly onto the CAM.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for a defined period (typically 48-72 hours).

-

Observation and Quantification: The CAM is observed under a stereomicroscope. The number and length of blood vessels growing towards the implant are quantified. Anti-angiogenic compounds will show a reduction in vessel growth compared to the control.

Structure-Activity Relationship (SAR)

The available data on sulfonated distamycin A derivatives allows for the elucidation of key structure-activity relationships:

-

Sulfonation is Essential: The presence of the negatively charged sulfonate groups is critical for the anti-angiogenic activity. These groups mediate the electrostatic interactions with the positively charged heparin-binding domains of growth factors like bFGF and PDGF.

-

Number of N-Methylpyrrole Rings: An increase in the number of N-methylpyrrole rings in the oligopeptide backbone generally correlates with increased inhibitory activity. This is likely due to a more extended conformation that allows for better interaction with the target growth factors.

-

Dimerization: The dimeric structure of this compound appears to be beneficial for its activity, potentially allowing for the simultaneous binding of multiple growth factor molecules or a stronger bivalent interaction with a single growth factor dimer.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of anti-angiogenic agents with a mechanism of action distinct from traditional cytotoxic chemotherapies. Their ability to sequester pro-angiogenic growth factors offers a targeted approach to inhibiting tumor growth and metastasis. Future research in this area should focus on:

-

Optimization of the Core Structure: Further modifications to the N-methylpyrrole backbone and the nature and positioning of the sulfonated aromatic groups could lead to derivatives with enhanced potency and improved pharmacokinetic properties.

-

Combination Therapies: The anti-angiogenic mechanism of these compounds makes them ideal candidates for combination therapies with conventional cytotoxic agents or other targeted therapies.

-

Exploration of Other Growth Factor Targets: Investigating the binding affinity of these sulfonated distamycin derivatives for a broader range of pro-angiogenic growth factors could reveal new therapeutic opportunities.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound and its derivatives. The provided data, protocols, and pathway visualizations are intended to facilitate ongoing research efforts in the development of novel anti-angiogenic therapies.

References

PNU-145156E: A Preclinical Pharmacology Review

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PNU-145156E, also known as FCE 26644, is a novel, non-cytotoxic investigational drug characterized by its unique mechanism of action as a growth factor-complexing molecule. Preclinical studies have demonstrated its potential as an anti-angiogenic and anti-tumor agent. This document provides a comprehensive review of the preclinical pharmacology of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by binding to and sequestering various growth and angiogenic factors, thereby preventing them from interacting with their cognate receptors on the cell surface. This disruption of growth factor signaling inhibits angiogenesis, a critical process for tumor growth and metastasis.

The primary molecular target of this compound is basic Fibroblast Growth Factor (bFGF). It forms a reversible complex with bFGF, effectively neutralizing its pro-angiogenic activity.[1] Studies have also indicated that this compound can complex with other growth factors, such as Platelet-Derived Growth Factor (PDGF) and Interleukin-1 (IL-1).

Signaling Pathway

This compound's interaction with bFGF disrupts the downstream signaling cascade that promotes cell proliferation, migration, and survival. The following diagram illustrates the simplified bFGF signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy

In vivo studies have demonstrated the anti-tumor activity of this compound in various murine tumor models.

Murine Tumor Models

This compound has shown efficacy in the M5076 murine reticulosarcoma, MXT mammary adenocarcinoma, and S180 sarcoma models. Notably, its anti-tumor activity was observed at non-toxic doses. In combination with cytotoxic drugs such as doxorubicin and cyclophosphamide, this compound potentiated their anti-tumor effects without a corresponding increase in general or myelotoxicity.[1]

Quantitative Preclinical Data

The following tables summarize the available quantitative data from preclinical and early clinical investigations of this compound.

Table 1: Binding Affinity

| Ligand | Target | Assay | Dissociation Constant (Kd) | Reference |

| This compound | Human bFGF | Time-Resolved Fluorescence Anisotropy | ~145-174 nM |

Table 2: Preclinical and Clinical Toxicology

| Study Type | Species | Key Findings |

| Preclinical | Animal (unspecified) | Vacuolization of macrophages and hepatocytes, lymphoid depletion, thrombosis. |

| Phase I Clinical Trial | Human | Dose-Limiting Toxicities: Thrombophlebitis, pulmonary embolism, dyspnea. Maximum Tolerated Dose (MTD): 1050 mg/m². |

Table 3: Clinical Pharmacokinetics

| Population | Route of Administration | Key Parameters |

| Human (Phase I) | Intravenous | Terminal Half-life: ~1 month |

Note: Specific preclinical pharmacokinetic parameters (Cmax, Tmax, AUC) and toxicology values (LD50, NOAEL) are not publicly available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the preclinical studies are not extensively published. However, a general workflow for assessing the in vivo efficacy of an anti-tumor agent in a murine xenograft model is outlined below.

General In Vivo Efficacy Workflow (Murine Xenograft Model)

Conclusion

This compound represents a promising anti-angiogenic agent with a distinct mechanism of action. Its ability to sequester key growth factors, particularly bFGF, translates to anti-tumor efficacy in preclinical models, especially in combination with traditional cytotoxic therapies. While the available public data on its preclinical pharmacokinetics and toxicology are limited, the findings from early clinical development provide valuable insights into its safety profile. Further research to fully elucidate its preclinical characteristics is warranted to guide its potential future development.

References

PNU-145156E: An In-Depth Technical Guide to its In Vitro Anti-Tumor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-145156E is a sulfonated distamycin A derivative with a primary mechanism of anti-tumor activity rooted in the inhibition of angiogenesis. Unlike traditional cytotoxic agents, this compound does not directly induce cancer cell death. Instead, it functions by sequestering key pro-angiogenic growth factors, thereby inhibiting the formation of new blood vessels essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the in vitro anti-tumor-related activities of this compound, focusing on its molecular interactions, effects on endothelial cells, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Growth Factor Sequestration

The principal in vitro anti-tumor-related activity of this compound is its ability to form tight, yet reversible, complexes with heparin-binding growth factors, most notably basic fibroblast growth factor (bFGF).[1][2] By binding to these growth factors, this compound effectively prevents them from interacting with their cognate receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to proliferation and migration.[3] Additionally, this compound has been reported to exhibit anti-insulin-like growth factor-1 (IGF-1) activity in non-small cell lung cancer (NSCLC) cell lines.[4]

Quantitative Binding Affinity Data

The binding affinity of this compound for human bFGF has been quantified using multiple biophysical techniques, demonstrating a high-affinity interaction.

| Parameter | Method | Value | Reference |

| Dissociation Constant (Kd) | Time-Resolved Fluorescence | 145 nM | [1] |

| Dissociation Constant (Kd) | Time-Resolved Anisotropy | 174 nM | [1] |

| Dissociation Constant (Kd) | Affinity Chromatography | 150 nM | [1] |

Signaling Pathway Inhibition

This compound's sequestration of bFGF and IGF-1 disrupts critical signaling cascades for angiogenesis and cell proliferation.

In Vitro Anti-Angiogenic Activity

The anti-tumor properties of this compound are primarily demonstrated through its effects on endothelial cells, the building blocks of blood vessels.

Inhibition of Endothelial Cell Proliferation and Motility

This compound has been shown to inhibit the proliferation and motility of endothelial cells that are stimulated by bFGF.[3] This is a direct consequence of its bFGF-sequestering activity. While the molecule is described as non-cytotoxic to cancer cells, its anti-proliferative effect on endothelial cells is a key component of its anti-angiogenic mechanism.[2]

Lack of Direct Cytotoxicity on Tumor Cells

It is critical to note that in vitro studies have characterized this compound as a non-cytotoxic molecule.[2] For instance, in studies with M5076 murine reticulosarcoma cells, this compound did not enhance the cytotoxicity of other chemotherapeutic agents, nor did it affect the cell-cycle arrest induced by doxorubicin.[2] This underscores that its anti-tumor effects are not due to direct killing of cancer cells but rather through modulation of the tumor microenvironment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vitro activity of this compound.

Growth Factor Binding Assay (Affinity Chromatography)

This protocol provides a method to determine the binding affinity of this compound to bFGF.

Methodology:

-

Column Preparation: Covalently immobilize recombinant human bFGF onto a chromatography support matrix (e.g., NHS-activated Sepharose).

-

Equilibration: Equilibrate the column with a physiological binding buffer (e.g., PBS, pH 7.4).

-

Sample Application: Inject a series of known concentrations of this compound onto the column.

-

Data Analysis: The amount of this compound that binds to the column at each concentration is determined. The dissociation constant (Kd) is then calculated by fitting the data to a saturation binding isotherm.

bFGF-Induced Endothelial Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the mitogenic effect of bFGF on endothelial cells.

Methodology:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates at a density of 2,500-5,000 cells/well in low-serum medium. Allow cells to attach overnight.

-

Starvation: Serum-starve the cells for 4-6 hours to synchronize their cell cycle.

-

Treatment: Treat the cells with a constant, sub-maximal concentration of bFGF (e.g., 10 ng/mL) and varying concentrations of this compound. Include controls for untreated cells and cells treated with bFGF alone.

-

Incubation: Incubate the plates for 48-72 hours.

-

Proliferation Measurement: Assess cell proliferation using a standard method such as MTT, resazurin reduction (AlamarBlue), or direct cell counting.

-

Data Analysis: Plot the proliferation signal against the concentration of this compound to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the bFGF-induced proliferation.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migration of endothelial cells towards a chemoattractant.

Methodology:

-

Chamber Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.

-

Chemoattractant: Add medium containing bFGF to the lower chamber.

-

Cell Seeding: Seed HUVECs in serum-free medium containing various concentrations of this compound into the upper chamber of the Transwell insert.

-

Incubation: Incubate for a period that allows for cell migration (typically 4-24 hours).

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several microscopic fields.

-

Data Analysis: Express the results as a percentage of migration relative to the bFGF-only control.

Conclusion

The in vitro anti-tumor activity of this compound is not characterized by direct cytotoxicity to cancer cells but by its potent anti-angiogenic properties. Its primary mechanism involves the sequestration of key growth factors, particularly bFGF, which leads to the inhibition of endothelial cell proliferation and migration. The data strongly indicate that this compound is a targeted anti-angiogenic agent, and its evaluation in drug development pipelines should be focused on this mechanism of action. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other compounds with similar modes of action.

References

- 1. Nature of interaction between basic fibroblast growth factor and the antiangiogenic drug 7,7-(Carbonyl-bis[imino-N-methyl-4, 2-pyrrolecarbonylimino[N-methyl-4,2-pyrrole]-carbonylimino] )bis-(1, 3-naphthalene disulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antitumor efficacy of cytotoxic drugs is potentiated by treatment with PNU 145156E, a growth-factor-complexing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

PNU-145156E: An In-Depth Technical Guide on In Vivo Efficacy in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of PNU-145156E (also known as FCE 26644), a novel anti-angiogenic agent, in murine cancer models. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Core Mechanism of Action

This compound is a non-cytotoxic sulfonated distamycin A derivative.[1] Its primary anti-tumor activity stems from its ability to form reversible complexes with growth and angiogenic factors, thereby inhibiting their ability to induce angiogenesis.[1] This mechanism involves the inhibition of binding of key growth factors, such as basic fibroblast growth factor (bFGF) and platelet-derived growth factor (PDGF), to their respective receptors on endothelial cells.[1] This disruption of signaling pathways ultimately hinders the formation of new blood vessels, which are essential for tumor growth and metastasis.

Signaling Pathway of this compound in Angiogenesis Inhibition

In Vivo Efficacy in Murine Models

This compound has demonstrated anti-tumor activity in various solid murine tumor models. The most extensively studied model is the M5076 murine reticulosarcoma.[1] Efficacy has also been observed in MXT and S180 fibrosarcoma models.[1] Notably, this compound was found to be inactive against B16F10 melanoma.[1]

Combination Therapy Studies

A significant aspect of the preclinical evaluation of this compound was its use in combination with conventional cytotoxic drugs. In the M5076 murine reticulosarcoma model, co-administration of this compound with doxorubicin, cyclophosphamide, methoxymorpholinyldoxorubicin (MMDX), or 9-aminocamptothecin resulted in a significant increase in anti-tumor activity compared to the respective monotherapies.[1] A crucial finding from these combination studies was the absence of a corresponding increase in general toxicity.[1] Specifically, when combined with cyclophosphamide or doxorubicin, this compound did not exacerbate the myelotoxic effects induced by these cytotoxic agents.[1]

Quantitative Efficacy Data

While the abstracts of key studies report significant increases in anti-tumor activity, specific quantitative data such as tumor growth inhibition (TGI) percentages, tumor volumes, and survival curves were not available in the publicly accessible literature at the time of this review. The primary research articles containing this detailed data could not be accessed. The available information is summarized qualitatively in the table below.

| Murine Model | Treatment | Efficacy Summary | Toxicity | Reference |

| M5076 Reticulosarcoma | This compound + Doxorubicin | Significantly increased anti-tumor activity | No associated increase in general toxicity | [1] |

| M5076 Reticulosarcoma | This compound + Cyclophosphamide | Significantly increased anti-tumor activity | No enhancement of myelotoxicity | [1] |

| M5076 Reticulosarcoma | This compound + MMDX | Significantly increased anti-tumor activity | No associated increase in general toxicity | [1] |

| M5076 Reticulosarcoma | This compound + 9-aminocamptothecin | Significantly increased anti-tumor activity | No associated increase in general toxicity | [1] |

| MXT Fibrosarcoma | This compound | Active | Nontoxic doses | [1] |

| S180 Fibrosarcoma | This compound | Active | Nontoxic doses | [1] |

| B16F10 Melanoma | This compound | Inactive | - | [1] |

Experimental Protocols

Detailed experimental protocols from the primary research articles were not fully available. However, based on the abstracts and general knowledge of such studies, a generalized experimental workflow can be described.

Generalized Experimental Workflow for In Vivo Efficacy Assessment

Key Methodological Aspects (Inferred):

-

Animal Models: Studies likely utilized common laboratory mouse strains such as C57BL/6 or BALB/c, appropriate for the specific tumor cell lines.

-

Tumor Implantation: For solid tumors like the M5076 reticulosarcoma, subcutaneous implantation is a common method. This allows for the direct measurement of tumor volume over time.

-

Drug Administration: this compound and the cytotoxic agents would have been administered via routes such as intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosing schedule would have been optimized for each compound.

-

Efficacy Endpoints: The primary endpoint for efficacy was likely tumor growth inhibition, calculated by comparing the tumor volumes in treated groups to the vehicle control group. Increased lifespan or survival analysis would also be a key secondary endpoint.

-

Toxicity Assessment: Toxicity would have been monitored by regular body weight measurements and clinical observation. For specific toxicities like myelosuppression, complete blood counts (CBCs) would have been performed.[1]

Conclusion